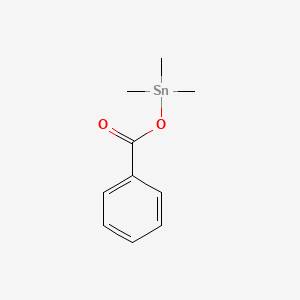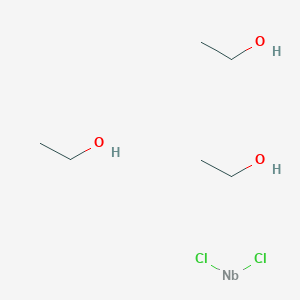
CID 78062311
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78062311 is a chemical compound with unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 78062311 involves specific synthetic routes and reaction conditions. One of the methods includes the use of N-phenylimine-containing derivatives, which are synthesized through a series of chemical reactions . The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
CID 78062311 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated compounds.
Aplicaciones Científicas De Investigación
CID 78062311 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular mechanisms and interactions.
Medicine: Investigated for potential therapeutic uses, including drug development and disease treatment.
Industry: Utilized in the production of materials and chemicals with specific properties
Mecanismo De Acción
The mechanism of action of CID 78062311 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity and leading to desired outcomes. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78062311 include other N-phenylimine-containing derivatives and related chemical structures. These compounds share some properties but differ in their specific applications and effects.
Uniqueness
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications. Its specific molecular structure allows for targeted interactions and effects, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
Ag3Al |
|---|---|
Peso molecular |
350.586 g/mol |
InChI |
InChI=1S/3Ag.Al |
Clave InChI |
HANSMCRIPCMETG-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
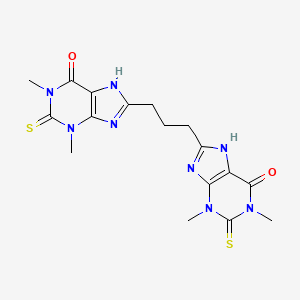
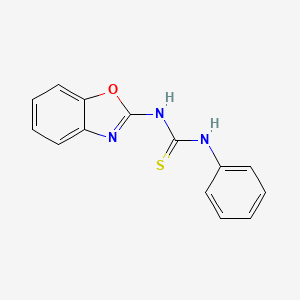
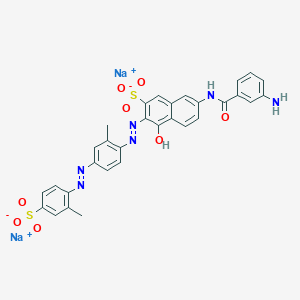
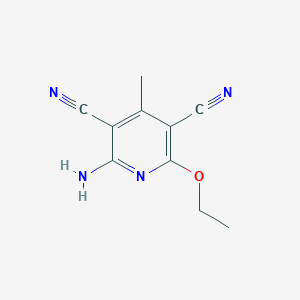
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
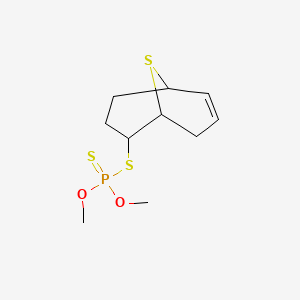
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)
![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)

